

Pharmacological profile of Eniporide as a selective NHE-1 inhibitor

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Eniporide: A Technical Profile of a Selective NHE-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Eniporide (EMD-96785), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). Eniporide was developed as a cardioprotective agent to mitigate ischemia-reperfusion injury, a critical concern in clinical events such as acute myocardial infarction.

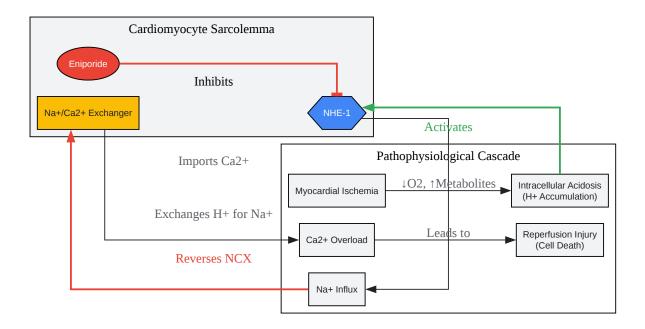
Mechanism of Action and Therapeutic Rationale

The primary target of Eniporide is the NHE-1, the predominant isoform of the Na+/H+ exchanger in the myocardium.[1][2] During myocardial ischemia, intracellular acidosis triggers the activation of NHE-1, which extrudes protons from the cell in exchange for extracellular sodium ions. This leads to an accumulation of intracellular sodium (Na+). The elevated intracellular Na+ concentration reverses the normal operation of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+). This Ca2+ overload is a central factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial damage, and ultimately, cell death.[1][3]

Eniporide is designed to selectively block the NHE-1 transporter, thereby preventing the initial Na+ influx that triggers the cascade of events leading to Ca2+ overload and subsequent



myocardial damage.[4] Preclinical studies have consistently shown that Eniporide can limit infarct size and improve cardiac performance in animal models of ischemia-reperfusion.[5]



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Caption: Mechanism of Eniporide in preventing ischemia-reperfusion injury.

In Vitro Selectivity and Potency

Eniporide demonstrates high potency and selectivity for the human NHE-1 isoform. Studies using engineered cell lines that express specific human NHE isoforms have quantified its inhibitory activity.



Parameter	Value	Cell Line / Assay System	Reference
IC50 (hNHE-1)	4.5 nM	CHO-K1 cells expressing human NHE-1	[6]
IC50 (hNHE-2)	>150-fold selective vs. NHE-1	• • •	
IC50 (hNHE-3)	>150-fold selective vs. NHE-1	Not specified, implied comparison	[7]
IC ₅₀ (Platelet Swelling)	12 ng/mL	12 ng/mL Human Platelet Swelling Assay	
Table 1: In Vitro Potency and Selectivity of Eniporide.			

Experimental Protocol: NHE Isoform Inhibition Assay

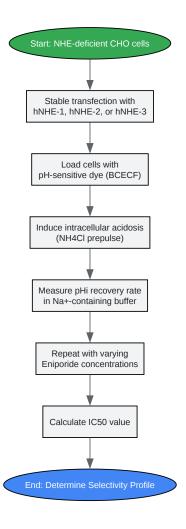
The selectivity of Eniporide was determined using a well-established in vitro assay system.[6]

- Cell Line Development: Na+/H+ exchanger (NHE)-deficient Chinese hamster ovary (CHO-K1) cells were used as the host system. These cells were stably transfected to express individual human NHE isoforms (hNHE-1, hNHE-2, hNHE-3).
- Intracellular pH Monitoring: The Na+/H+ exchange activity was measured by monitoring changes in intracellular pH (pHi). Cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF).
- Acid Loading: An intracellular acid load was induced, typically using the ammonium chloride (NH₄Cl) prepulse technique. This artificially lowers the pHi, creating a driving force for H+ extrusion.
- Activity Measurement: Upon removal of the NH₄Cl and placement in a sodium-containing buffer, the rate of pHi recovery is measured. This recovery is dependent on the activity of the



expressed NHE isoform.

• Inhibitor Testing: The assay was performed in the presence of varying concentrations of Eniporide. The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery was determined as the IC₅₀ value.



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Caption: Experimental workflow for determining NHE isoform selectivity.

Human Pharmacokinetics

The pharmacokinetic profile of Eniporide has been characterized in both healthy volunteers and patients with acute myocardial infarction. The drug exhibits predictable, linear pharmacokinetics within the therapeutic dose range.[8][9]



Parameter	Healthy Subjects	AMI Patients	Unit	Reference
Administration	Intravenous (2.5- 100 mg)	Intravenous (up to 400 mg)	-	[8][9]
Half-life (t½)	~2	Not specified	hours	[8]
Total Body Clearance	34.4 (non- compartmental) 29.2 (population model)	20.8 (population model)	L/h	[8][9]
Volume of Distribution (Vdss)	77.5 (non- compartmental) 20.4 (population model)	16.9 (population model)	L	[8][9]
Renal Excretion	~43% (unchanged)	Not specified	% of dose	[8]
Table 2: Pharmacokinetic Parameters of Eniporide in Humans.				

Experimental Protocol: Pharmacokinetic/Pharmacodynamic Study

A study in healthy volunteers established the pharmacokinetic profile and identified a key pharmacodynamic biomarker.[8]

- Study Design: Intravenous administration of Eniporide in doses ranging from 2.5 to 100 mg.
- Sample Collection: Serial blood and urine samples were collected over a specified time course.



- Bioanalysis: Concentrations of Eniporide and its major metabolite were measured using a validated High-Performance Liquid Chromatography (HPLC) method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using both noncompartmental and compartmental (two-compartment model) methods to determine key parameters like clearance, volume of distribution, and half-life.
- Pharmacodynamic (PD) Biomarker: Platelet-swelling time was used as a biomarker for NHE-1 activity. The effect of Eniporide on this biomarker was characterized using a direct Emax model to calculate the IC₅₀.

Clinical Efficacy: The ESCAMI Trial

Despite promising preclinical data, the clinical efficacy of Eniporide was not demonstrated in the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[4][10]



Parameter	Details	Reference
Study Design	International, prospective, randomized, double-blind, placebo-controlled, phase 2 dose-finding study	[4][10]
Patient Population	1,389 patients with acute ST- elevation myocardial infarction (MI) undergoing reperfusion therapy (thrombolysis or angioplasty)	[4][10]
Treatment	10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion	[4][10]
Primary Endpoint	Infarct size, measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours	[4][10]
Key Results	Stage 1: A trend towards smaller infarct sizes was observed with 100 mg and 150 mg doses. Stage 2: The positive findings from Stage 1 were not confirmed. There was no significant difference in infarct size between Eniporide and placebo groups. Overall: Eniporide did not limit infarct size or improve clinical outcomes (death, heart failure, cardiogenic shock).	[4][10]

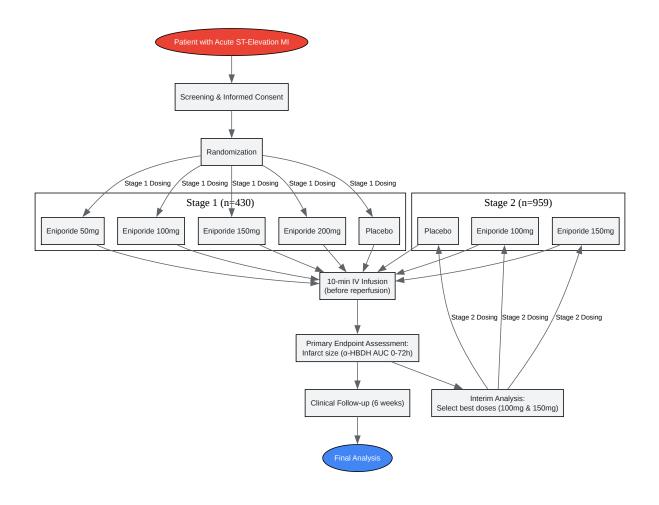


Experimental Protocol: ESCAMI Trial Design

The ESCAMI trial was conducted using a two-stage adaptive design.[10]

- Patient Selection: Patients aged 18-75 presenting with symptoms of acute MI and STsegment elevation, eligible for reperfusion therapy, were enrolled.
- Randomization: Patients were randomized to receive either placebo or one of the Eniporide doses.
- Drug Administration: The study drug was administered as a 10-minute intravenous infusion.
 For patients receiving thrombolysis, the infusion was completed at least 15 minutes after the start of treatment. For those undergoing primary angioplasty, the infusion was completed at least 10 minutes before the procedure.
- Endpoint Measurement: The primary endpoint, infarct size, was assessed by serial blood sampling over 72 hours to measure the area under the curve (AUC) for α-HBDH release. Secondary endpoints included other cardiac enzymes (creatine kinase, troponin) and clinical events over six weeks.
- Adaptive Design: Stage 1 compared four doses against placebo to identify the most promising doses (100 mg and 150 mg). Stage 2 was a larger-scale comparison of these selected doses against placebo to confirm efficacy.





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Caption: Workflow of the two-stage adaptive design of the ESCAMI trial.

Conclusion and Future Directions

Eniporide is a well-characterized, potent, and highly selective inhibitor of the NHE-1 isoform. It possesses a favorable pharmacokinetic profile for acute intravenous use. While extensive preclinical data strongly supported its role as a cardioprotective agent, these benefits did not translate into improved clinical outcomes in the large-scale ESCAMI trial.[4] The discrepancy between preclinical success and clinical failure, a common challenge in cardioprotection research, may be attributed to factors such as the timing of drug administration relative to the ischemic event, the complexity of reperfusion injury in humans, and potential off-target effects at clinical doses. Further research into the nuanced role of NHE-1 in different phases of ischemia and reperfusion may be necessary to identify a therapeutic window for this class of inhibitors.



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